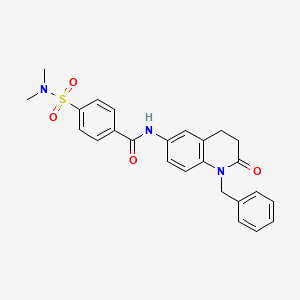

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-12-8-19(9-13-22)25(30)26-21-11-14-23-20(16-21)10-15-24(29)28(23)17-18-6-4-3-5-7-18/h3-9,11-14,16H,10,15,17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRRYNADQMIXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on current research findings.

The compound features a complex structure characterized by a tetrahydroquinoline core and various substituents that influence its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molecular Weight | 422.54 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

- DNA Interaction : The quinoline core allows for intercalation with DNA, which may inhibit replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydroquinoline compounds can exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HT29 (colorectal cancer) and DU145 (prostate cancer).

- Methodology : The MTT assay was employed to assess cell viability and proliferation.

Results indicated that the compound significantly reduced cell viability in these cancer cell lines compared to control groups, suggesting promising anticancer potential .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

- Testing Against Bacteria : Preliminary studies have indicated activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

A comparative analysis with standard antibiotics revealed that some derivatives exhibited equal or superior antibacterial effects .

Case Studies

Several studies have investigated the biological effects of similar compounds within the same chemical class:

- Study on Anticancer Effects :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Groups

a. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS: 954609-03-1)

- Structural Differences : Replaces the 4-(dimethylsulfamoyl) group with 2,4-difluorobenzamide.

- Data : Molecular weight = 392.4 g/mol; SMILES:

O=C(Nc1ccc2c(c1)CCC(=O)N2Cc1ccccc1)c1ccc(F)cc1F.

b. 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

- Structural Differences: Features a 1,3,4-oxadiazole ring instead of tetrahydroquinolin and a benzyl(methyl)sulfamoyl group.

- Biological Activity : Acts as a thioredoxin reductase (Trr1) inhibitor with antifungal efficacy against C. albicans .

- Key Data : Purchased from Life Chemicals (F2368-0617); solubilized in DMSO/Pluronic F-127 .

Analogs with Tetrahydroquinolin Modifications

a. 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (4A7)

- Structural Differences: Retains the tetrahydroquinolin core but substitutes the benzamide with a 2,4-dimethoxybenzenesulfonamide group.

- Data : Molecular formula = C₁₈H₂₀N₂O₅S; SMILES:

O=S(=O)(c1ccc(OC)cc1OC)Nc2ccc3c(c2)CCC(=O)N3C.

b. Baxdrostat (CAS: 1428652-17-8)

- Structural Differences: Incorporates a tetrahydroisoquinolin moiety and a propionamide group instead of benzamide.

- Biological Activity : Aldosterone synthase inhibitor used in hypertension research.

Analogs with Heterocyclic Variations

a. Triazole-Based Benzamide Derivatives (K1–K6)

- Structural Differences: Replace tetrahydroquinolin with triazole rings and vary iminomethyl substituents.

- Biological Activity: Demonstrated docking scores (-6.77 to -8.54 kcal/mol) against HDAC8, comparable to vorinostat (-9.1 kcal/mol) .

b. 4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide

- Structural Differences : Substitutes benzamide with a thiazol-2-yl group and adds a benzimidazole moiety.

- Data : Purity = 95–98%; CAS: 1030769-75-5 .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, such as coupling benzamide derivatives with substituted tetrahydroquinoline precursors. For example, acylation reactions using activated carbonyl intermediates (e.g., benzoyl chlorides) under anhydrous conditions are common. Key steps include protecting group strategies for amine functionalities and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Similar methodologies are detailed in the synthesis of analogous benzamide derivatives, where inert atmospheres (argon) and catalysts like sodium methoxide are employed .

Q. How can spectroscopic techniques confirm the compound's structural identity?

- 1H/13C NMR : Assign peaks to verify aromatic protons (δ 7.0–8.5 ppm), carbonyl groups (δ ~165–175 ppm), and dimethylsulfamoyl moieties (δ ~2.7–3.1 ppm for S-CH3).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+ ion matching calculated mass).

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹). These methods are validated in studies of structurally related compounds, such as those using 400 MHz NMR and high-resolution MS .

Q. What in vitro assays are suitable for initial biological activity screening?

Enzymatic inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are commonly used. For example, stopped-flow spectrophotometry can measure CO2 hydration rates to assess inhibitory constants (Ki). Protocols often include dose-response curves and controls with known inhibitors (e.g., acetazolamide for CA assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce side products.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of heat-sensitive groups. Evidence from similar syntheses highlights the use of trichloroisocyanuric acid (TCICA) as an oxidizing agent to improve efficiency .

Q. How to resolve discrepancies between computational modeling and experimental crystallographic data?

- X-ray Crystallography : Refine structures using programs like SHELXL to resolve bond length/angle mismatches. For example, SHELX’s robust algorithms can handle high-resolution data (R factor < 0.05) and twinned crystals .

- DFT Calculations : Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental results. Cross-validation with NMR NOE effects can resolve stereochemical ambiguities .

Q. What strategies mitigate hygroscopicity issues in intermediates?

- Anhydrous Workup : Use Schlenk lines for moisture-sensitive steps.

- Lyophilization : Freeze-drying intermediates under vacuum preserves stability.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines. Studies on O-benzyl hydroxylamine intermediates demonstrate success with potassium carbonate as a desiccant during reactions .

Q. How to design dose-response experiments for IC50 determination?

- Nonlinear Regression : Fit data using the Cheng-Prusoff equation to account for substrate competition.

- Replicate Design : Perform triplicate measurements at 8–12 concentration points (e.g., 1 nM–100 µM).

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions. A study on benzenesulfonamide inhibitors outlines protocols for IC50 calculation via fluorescence quenching .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.